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Compound of Interest

Compound Name: 2-(2,6-Dimethylphenyl)ethanol

CAS No.: 30595-80-3

Cat. No.: B1618557
. J
Abstract

Metalaxyl, a systemic phenylamide fungicide, is highly effective against Oomycete fungi, which
cause devastating diseases like downy mildew and late blight in numerous crops.[1] Its mode
of action involves the inhibition of protein synthesis in fungi.[2] This document provides a
comprehensive guide to the chemical synthesis of metalaxyl for research and development
purposes. While the inquiry specified 2-(2,6-Dimethylphenyl)ethanol as a starting material,
the established and industrially practiced synthetic routes commence with 2,6-dimethylaniline.
Direct conversion of 2-(2,6-Dimethylphenyl)ethanol to a key metalaxyl precursor is not a well-
documented or chemically straightforward pathway. Therefore, this guide will focus on the
validated and efficient synthesis of metalaxyl from 2,6-dimethylaniline, detailing the primary
reaction pathways, step-by-step protocols, and the critical parameters that ensure high yield
and purity. We will explore the sequential N-alkylation/N-acylation strategy, which is a
cornerstone of metalaxyl production.

Introduction: Synthetic Strategy and Rationale

The core structure of metalaxyl, methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-
alaninate, is assembled around the 2,6-dimethylaniline moiety. Industrial synthesis prioritizes
efficiency, yield, and atom economy, making 2,6-dimethylaniline the logical and cost-effective
starting point.[3]

The synthesis involves two key bond formations to the nitrogen atom of 2,6-dimethylaniline:
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e N-Alkylation: Introduction of the alanine methyl ester group.
¢ N-Acylation: Introduction of the methoxyacetyl group.

These steps can be performed in two different sequences, each with its own process
considerations. The most common pathway involves the initial reaction of 2,6-dimethylaniline
with an a-halo propionate ester to form the key intermediate, methyl N-(2,6-
dimethylphenyl)alaninate. This intermediate is then acylated with methoxyacetyl chloride to
yield the final product.[4][5]

This guide will detail this primary pathway, providing a robust protocol for laboratory-scale
synthesis.

Overall Synthetic Pathway

The synthesis of metalaxyl from 2,6-dimethylaniline is a two-step process. The first step is a
nucleophilic substitution to form the N-phenylalanine derivative, followed by an acylation
reaction.

Figure 1: General two-step synthesis pathway for Metalaxyl.

Materials and Methods
Reagents and Solvents
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Reagent/Solve

Molar Mass (

Formula Purity Supplier
nt g/mol)
2,6- . .
) . CsH1N 121.18 >98% Sigma-Aldrich
Dimethylaniline
Methyl 2- . .
) CaH7BrO2 167.00 >97% Sigma-Aldrich
bromopropionate
Methoxyacetyl ] )
] C3HsCIO2 108.52 >98% Sigma-Aldrich
chloride
Toluene C7Hs 92.14 Anhydrous Fisher Scientific
Sodium
) NaHCOs 84.01 >99.5% Merck
Bicarbonate
Sodium
Na2COs 105.99 Anhydrous Merck
Carbonate
Diethyl Ether (C2H5)20 74.12 ACS Grade VWR
Anhydrous
] Naz2S0a4 142.04 Granular VWR
Sodium Sulfate
Equipment
e Three-neck round-bottom flask (500 mL)
e Reflux condenser and heating mantle
e Magnetic stirrer and stir bars
e Dropping funnel
e Thermometer
e Separatory funnel
e Rotary evaporator
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o Standard laboratory glassware (beakers, graduated cylinders, etc.)

e Fume hood

Detailed Synthesis Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood.
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-
resistant gloves, must be worn at all times.

Protocol 1: Synthesis of Methyl N-(2,6-
dimethylphenyl)alaninate (Intermediate)

This step involves the N-alkylation of 2,6-dimethylaniline with methyl 2-bromopropionate.
Sodium carbonate is used as a base to neutralize the HBr formed during the reaction.

Workflow Diagram:
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Charge flask with:
- 2,6-Dimethylaniline
- Toluene
- Sodium Carbonate

Heat mixture to reflux
(approx. 110-115 °C)

'

Add Methyl 2-bromopropionate
dropwise over 1 hour

'

Maintain reflux for 6-8 hours
(Monitor by TLC)

Cool reaction to
room temperature

Filter off inorganic salts

'

Wash filtrate with water
to remove residual salts

'

Dry organic layer with
anhydrous Na2S0O4

'

Concentrate under reduced
pressure via rotary evaporation

Obtain crude intermediate
(oily residue)

Click to download full resolution via product page

Figure 2: Workflow for the synthesis of the key intermediate.
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Step-by-Step Procedure:

o Setup: Assemble a 500 mL three-neck round-bottom flask with a reflux condenser, a
magnetic stirrer, and a thermometer.

o Charging Reactants: To the flask, add 2,6-dimethylaniline (0.1 mol, 12.12 g), anhydrous
sodium carbonate (0.12 mol, 12.72 g), and 200 mL of toluene.

e Heating: Begin stirring and heat the mixture to reflux (approximately 110-115 °C) using a
heating mantle.

» Addition: Once refluxing, add methyl 2-bromopropionate (0.11 mol, 18.37 g) dropwise from a
dropping funnel over a period of 1 hour.

¢ Reaction: Maintain the reaction at reflux for 6-8 hours. Monitor the progress of the reaction
by Thin Layer Chromatography (TLC) until the 2,6-dimethylaniline spot has disappeared.

e Work-up:
o Cool the reaction mixture to room temperature.
o Filter the mixture to remove the sodium carbonate and sodium bromide salts.

o Transfer the filtrate to a separatory funnel and wash with water (2 x 100 mL) and then with
brine (1 x 100 mL).

o Dry the organic layer over anhydrous sodium sulfate.

o Filter off the drying agent and concentrate the toluene solution under reduced pressure
using a rotary evaporator.

e Product: The resulting product, methyl N-(2,6-dimethylphenyl)alaninate, is typically a viscous
oil and can be used in the next step without further purification. A typical yield is around 85-
90%.[4]

Protocol 2: Synthesis of Metalaxyl
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This final step involves the N-acylation of the intermediate with methoxyacetyl chloride. Sodium
bicarbonate is used as a mild base to scavenge the HCI produced.[5]

Step-by-Step Procedure:

e Setup: In a 500 mL flask equipped with a stirrer and dropping funnel, dissolve the crude
methyl N-(2,6-dimethylphenyl)alaninate (approx. 0.085 mol) obtained from the previous step
in 200 mL of toluene.

» Base Addition: Add sodium bicarbonate (0.1 mol, 8.4 g) to the solution.

¢ Acylation: Cool the mixture in an ice bath to 0-5 °C. Add methoxyacetyl chloride (0.09 mal,
9.77 g) dropwise over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

o Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm
to room temperature. Stir for an additional 2-4 hours.[4]

e Work-up:
o Add 100 mL of water to the reaction mixture to dissolve the inorganic salts.
o Transfer the mixture to a separatory funnel. Separate the organic layer.

o Wash the organic layer sequentially with 5% HCI solution (1 x 50 mL), water (1 x 100 mL),
5% sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 100 mL).

o Dry the organic layer over anhydrous sodium sulfate.

« [solation: Filter the solution and remove the toluene under reduced pressure. The crude
metalaxyl will be obtained as a pale yellow oil or a low-melting solid. It can be further purified
by recrystallization from a suitable solvent like hexane/ethyl acetate if a higher purity is
required. The expected yield is typically high, often exceeding 90-95%.[6]

Results and Characterization

The final product should be characterized to confirm its identity and purity.
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Parameter Expected Result
Appearance White to beige crystalline solid
Melting Point 71-72 °C (for the racemate)[6]
1H NMR Consistent with the structure of metalaxyl
Mass Spectrometry [M+H]* = 280.15
Purity (HPLC) >95%
Conclusion

The synthesis of metalaxyl from 2,6-dimethylaniline is a robust and high-yielding process
suitable for laboratory and industrial production. The two-step N-alkylation and subsequent N-
acylation provide a reliable route to this important fungicide. The protocols detailed in this
application note are based on established chemical principles and literature precedents,
offering a clear and reproducible method for researchers in agrochemical development. While
alternative pathways exist, this method remains one of the most efficient and commonly
employed.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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